4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile
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Overview
Description
4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, carbonitrile group, and diethoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of a suitable piperidine derivative with diethoxymethyl chloride under basic conditions to introduce the diethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The diethoxymethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethoxymethyl)benzyl alcohol
- 3,5-bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one
Uniqueness
4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile is unique due to its specific combination of functional groups and its reactivity profile. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
61858-06-8 |
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Molecular Formula |
C11H16N2O4 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
4-(diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile |
InChI |
InChI=1S/C11H16N2O4/c1-3-16-11(17-4-2)7-5-9(14)13-10(15)8(7)6-12/h7-8,11H,3-5H2,1-2H3,(H,13,14,15) |
InChI Key |
RXLKZEHLPVMJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1CC(=O)NC(=O)C1C#N)OCC |
Origin of Product |
United States |
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